molecular formula C14H9F3N2O3 B3870033 N-(3-nitrophenyl)-3-(trifluoromethyl)benzamide

N-(3-nitrophenyl)-3-(trifluoromethyl)benzamide

Cat. No.: B3870033
M. Wt: 310.23 g/mol
InChI Key: MEYXYYXOUMOXSA-UHFFFAOYSA-N
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Description

N-(3-nitrophenyl)-3-(trifluoromethyl)benzamide: is an organic compound characterized by the presence of a nitrophenyl group and a trifluoromethyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-nitrophenyl)-3-(trifluoromethyl)benzamide typically involves the reaction of 3-nitroaniline with 3-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under an inert atmosphere to prevent any side reactions. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-(3-nitrophenyl)-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).

Major Products:

    Reduction: N-(3-aminophenyl)-3-(trifluoromethyl)benzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Hydrolysis: 3-(trifluoromethyl)benzoic acid and 3-nitroaniline.

Scientific Research Applications

Chemistry: N-(3-nitrophenyl)-3-(trifluoromethyl)benzamide is used as a building block in organic synthesis. Its unique functional groups allow for the creation of diverse chemical structures through various reactions.

Biology: In biological research, this compound can be used as a probe to study enzyme activities and protein interactions. Its nitrophenyl group can be reduced to an amino group, which can then be conjugated to biomolecules for further studies.

Medicine: Potential applications in medicine include the development of new pharmaceuticals. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs, making this compound a valuable scaffold for drug design.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of N-(3-nitrophenyl)-3-(trifluoromethyl)benzamide depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to changes in cellular processes. The nitrophenyl group can undergo reduction to form reactive intermediates that can covalently modify proteins or other biomolecules. The trifluoromethyl group can enhance the compound’s binding affinity to its molecular targets, thereby increasing its potency and efficacy.

Comparison with Similar Compounds

  • N-(4-nitrophenyl)-3-(trifluoromethyl)benzamide
  • N-(3-nitrophenyl)-4-(trifluoromethyl)benzamide
  • N-(3-nitrophenyl)-3-(difluoromethyl)benzamide

Comparison: N-(3-nitrophenyl)-3-(trifluoromethyl)benzamide is unique due to the specific positioning of the nitrophenyl and trifluoromethyl groups. This positioning can influence the compound’s reactivity and interaction with other molecules. For example, the trifluoromethyl group at the 3-position may provide different steric and electronic effects compared to its placement at the 4-position, leading to variations in chemical behavior and biological activity.

Properties

IUPAC Name

N-(3-nitrophenyl)-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3N2O3/c15-14(16,17)10-4-1-3-9(7-10)13(20)18-11-5-2-6-12(8-11)19(21)22/h1-8H,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEYXYYXOUMOXSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 3-nitroaniline(13.8 g, 99.9 mmol) in pyridine (200 mL) were added 3-(trifluoromethyl)benzoylchloride (21.4 g, 103 mmol) and N,N-dimethylaminopyridine (69.1 mg, 566 μmol), and the mixture was stirred at room temperature for 1.5 hr. The reaction was quenched with methanol (50 mL), and the solvent was evaporated under reduced pressure. The residue was suspended in ethyl acetate (300 mL), washed with water (200 mL×2), diluted hydrochloric acid (200 mL×2), saturated aqueous sodium hydrogen carbonate solution (200 mL) and saturated brine (100 mL), and dried over anhydrous magnesium sulfate. The insoluble material was filtered off, and the filtrate was concentrated under reduced pressure to give the title compound (31.0 g, 100%) as a colorless solid.
Quantity
13.8 g
Type
reactant
Reaction Step One
Quantity
21.4 g
Type
reactant
Reaction Step One
[Compound]
Name
N,N-dimethylaminopyridine
Quantity
69.1 mg
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
100%

Synthesis routes and methods II

Procedure details

To a solution of 3-nitroaniline (13.8 g, 99.9 mmol) in pyridine (200 mL) were added 3-(trifluoromethyl)benzoyl chloride (21.4 g, 103 mmol) and N,N-dimethylpyridine-4-amine (69.1 mg, 566 μmol), and the mixture was stirred at room temperature for 1.5 hr. Methanol (50 mL) was added to the reaction solution to stop the reaction, and the solvent was evaporated under reduced pressure. The residue was suspended in ethyl acetate (300 mL), washed with water (200 mL×2), 0.1N hydrochloric acid (200 mL×2), saturated aqueous sodium hydrogen carbonate solution (200 mL) and saturated brine (100 mL), and dried over anhydrous magnesium sulfate. The insoluble material was filtered off, and the filtrate was concentrated under reduced pressure to give the title compound (31.0 g, 100%) as a colorless solid.
Quantity
13.8 g
Type
reactant
Reaction Step One
Quantity
21.4 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
69.1 mg
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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